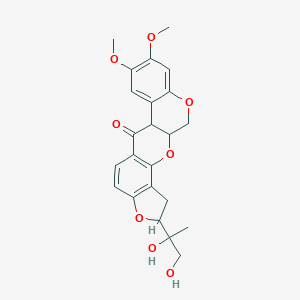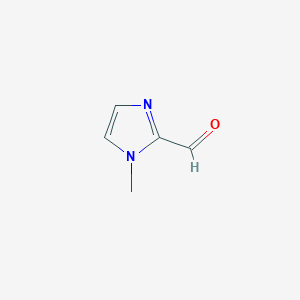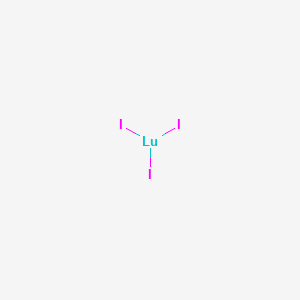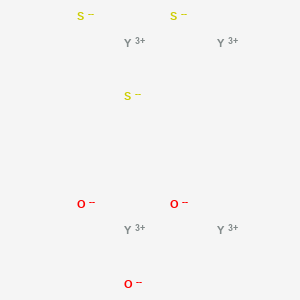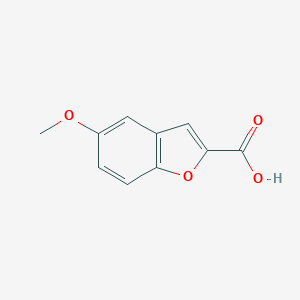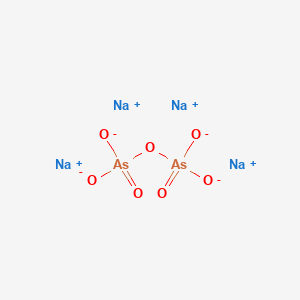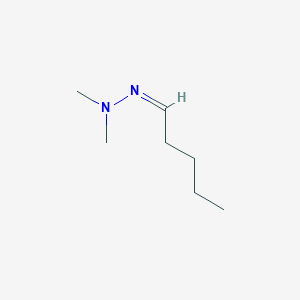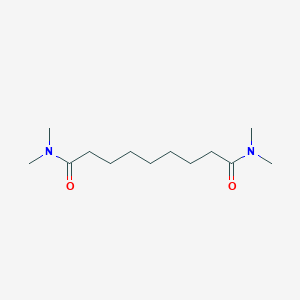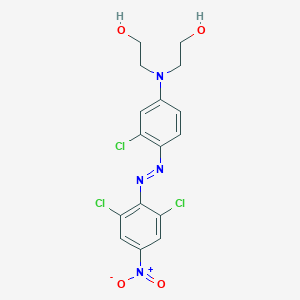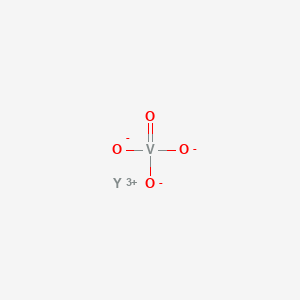
Vanadium yttrium tetraoxide
Descripción general
Descripción
Vanadium yttrium tetraoxide (VYO) is a unique compound that has gained attention due to its potential applications in the field of nanotechnology, catalysis, and energy storage. This compound is composed of vanadium, yttrium, and oxygen atoms, and it has a tetragonal crystal structure.
Mecanismo De Acción
The exact mechanism of action of Vanadium yttrium tetraoxide is not fully understood. However, it is believed that the unique crystal structure of Vanadium yttrium tetraoxide plays a crucial role in its catalytic activity. The tetragonal structure of Vanadium yttrium tetraoxide provides a large number of active sites on its surface, which can interact with reactant molecules and facilitate chemical reactions. Additionally, the presence of vanadium in Vanadium yttrium tetraoxide is believed to play a crucial role in its catalytic activity, as vanadium has been shown to exhibit excellent redox properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Vanadium yttrium tetraoxide. However, some studies have suggested that Vanadium yttrium tetraoxide may have potential applications in the field of medicine. For example, Vanadium yttrium tetraoxide has been shown to exhibit anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Vanadium yttrium tetraoxide in lab experiments is its high surface area, which provides a large number of active sites for catalytic reactions. Additionally, Vanadium yttrium tetraoxide is relatively stable under a wide range of conditions, which makes it a suitable candidate for use in various chemical reactions. However, one of the main limitations of using Vanadium yttrium tetraoxide in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on Vanadium yttrium tetraoxide. One potential direction is to study the effect of different synthesis methods on the catalytic activity of Vanadium yttrium tetraoxide. Additionally, further studies are needed to understand the mechanism of action of Vanadium yttrium tetraoxide and its potential applications in the field of medicine. Furthermore, there is a need for research on the scalability of Vanadium yttrium tetraoxide synthesis, as this may impact its potential use in commercial applications.
Conclusion:
In conclusion, Vanadium yttrium tetraoxide is a unique compound that has gained attention due to its potential applications in various fields of science. The synthesis of Vanadium yttrium tetraoxide is a complex process that involves the reaction between vanadium pentoxide and yttrium oxide in the presence of a reducing agent. Vanadium yttrium tetraoxide has been extensively studied for its potential applications in catalysis and energy storage devices. The exact mechanism of action of Vanadium yttrium tetraoxide is not fully understood, but it is believed to be related to its unique crystal structure and the presence of vanadium. There is limited research on the biochemical and physiological effects of Vanadium yttrium tetraoxide, but it may have potential applications in the field of medicine. Finally, there are several future directions for research on Vanadium yttrium tetraoxide, including the study of different synthesis methods and the scalability of Vanadium yttrium tetraoxide synthesis.
Métodos De Síntesis
The synthesis of Vanadium yttrium tetraoxide is a complex process that involves the reaction between vanadium pentoxide and yttrium oxide in the presence of a reducing agent. The reducing agent used in this process is usually hydrogen gas or carbon monoxide gas. The reaction takes place at high temperatures, typically between 600°C to 800°C, and under controlled oxygen partial pressure. The resulting product is a fine powder of Vanadium yttrium tetraoxide with a high surface area.
Aplicaciones Científicas De Investigación
Vanadium yttrium tetraoxide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of Vanadium yttrium tetraoxide is in the field of catalysis. Vanadium yttrium tetraoxide has been shown to exhibit excellent catalytic activity in various chemical reactions, including the oxidation of alcohols, the reduction of nitroarenes, and the hydroxylation of benzene. Vanadium yttrium tetraoxide has also been studied for its potential application in energy storage devices, such as lithium-ion batteries and supercapacitors.
Propiedades
IUPAC Name |
trioxido(oxo)vanadium;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.V.Y/q;3*-1;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYNEUUYROOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YVO4, O4VY | |
| Record name | yttrium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_vanadate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.845 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium yttrium tetraoxide | |
CAS RN |
13566-12-6 | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium yttrium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
